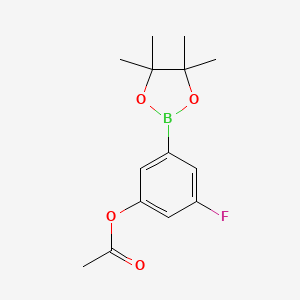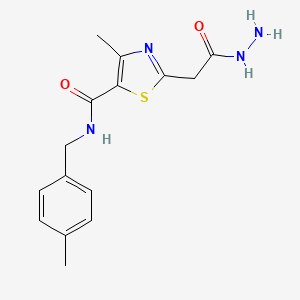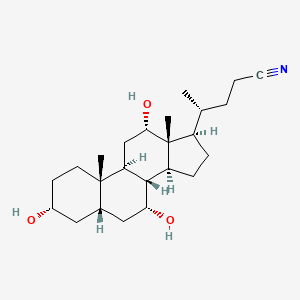
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compounds like “3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate” are typically organic molecules that contain a boronic ester group . They are often used as intermediates in the synthesis of more complex organic molecules .
Synthesis Analysis
The synthesis of such compounds usually involves a substitution reaction . The exact method would depend on the specific reactants and conditions.Molecular Structure Analysis
The molecular structure of these compounds can be determined using techniques like X-ray diffraction . The structure is often further analyzed using computational methods like density functional theory (DFT) .Chemical Reactions Analysis
The chemical reactions involving these compounds can be quite diverse, depending on their specific structure and the reaction conditions. They are often used in coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined using a variety of techniques. For example, their solubility can be tested experimentally, and their molecular properties can be analyzed using computational methods .科学的研究の応用
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetateM-DPA has been studied for its potential applications in a variety of scientific research fields. It has been shown to modulate the activity of several enzymes, including the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been studied for its potential use in drug delivery systems due to its ability to bind to certain molecules and increase their solubility. In addition, 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetateM-DPA has been studied for its potential use in the development of novel catalysts, as well as its ability to bind to certain proteins and alter their structure.
作用機序
The mechanism of action of 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetateM-DPA is not fully understood, but it is believed to involve the binding of the molecule to certain enzymes and receptors, which then modulates their activity. The molecule has been shown to bind to the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine, and to modulate its activity. It has also been shown to bind to certain proteins and alter their structure, which could potentially be used to develop novel catalysts.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetateM-DPA are not fully understood, but it has been shown to modulate the activity of certain enzymes and receptors. It has been shown to bind to the enzyme acetylcholinesterase and modulate its activity, which could potentially lead to changes in the levels of acetylcholine in the body. It has also been studied for its potential use in drug delivery systems due to its ability to bind to certain molecules and increase their solubility.
実験室実験の利点と制限
The main advantage of using 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetateM-DPA in laboratory experiments is its ability to modulate the activity of certain enzymes and receptors. It is also relatively easy to synthesize and is relatively inexpensive. However, there are some limitations to using 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetateM-DPA in laboratory experiments. It is not water-soluble, so it must be used in a solvent such as dichloromethane or toluene. In addition, the mechanism of action is not fully understood, so it is difficult to predict the exact effects of the compound on a given system.
将来の方向性
There are several potential future directions for research on 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetateM-DPA. One potential direction is to further investigate the mechanism of action of the compound and its potential applications in drug delivery systems. Additionally, further research could be done to investigate the potential use of 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetateM-DPA as a novel catalyst. Finally, further research could be done to investigate the potential effects of 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetateM-DPA on the physiological and biochemical processes in the body.
合成法
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetateM-DPA can be synthesized from commercially available starting materials through a multi-step reaction sequence. The first step involves the reaction of 4-fluorophenol with 4-methyl-1,3-dioxolane in the presence of a base to form a fluorinated phenol. This is then reacted with the diboronic acid ester 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl phenyl acetate to form 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetateM-DPA. The reaction is carried out in a solvent such as dichloromethane or toluene and yields a product that is >90% pure.
特性
IUPAC Name |
[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BFO4/c1-9(17)18-12-7-10(6-11(16)8-12)15-19-13(2,3)14(4,5)20-15/h6-8H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIDDEDUBVQYMGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BFO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amino}propanoic acid](/img/structure/B6309255.png)
amino}propanoic acid](/img/structure/B6309263.png)
![3-{[(t-Butoxy)carbonyl][2-(diethylamino)ethyl]amino}propanoic acid](/img/structure/B6309267.png)
amino}propanoic acid](/img/structure/B6309274.png)
![Diethyl 1-[2-(2-chlorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B6309283.png)


amino}propanoic acid](/img/structure/B6309299.png)
![4-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-1-{[4-(2-methoxyphenyl)-4h-1,2,4-triazol-3-yl]methyl}piperidine](/img/structure/B6309310.png)
![4-[(8,8-Dioxido-2,4-dioxo-8-thia-1,3-diazaspiro[4.5]dec-3-yl)methyl]benzoic acid](/img/structure/B6309312.png)
![Dimethyl 1-[2-(3-chloro-4-ethoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B6309320.png)
![3-[4-(1H-Imidazol-1-ylcarbonyl)benzyl]-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B6309321.png)
![2-(2'-(Benzyloxy)-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6309324.png)
